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Compound Name: 2-Allylphenol

CAS No.: 1745-81-9

Cat. No.: B1664045

Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 2-Allylphenol
(CAS No. 1745-81-9), a key intermediate in chemical synthesis and a molecule of interest in

agrochemical and pharmaceutical research.[1][2] As researchers and drug development

professionals, understanding the structural nuances of such molecules is paramount.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for unequivocal structure

elucidation and purity assessment. This document moves beyond a simple data repository,

offering insights into the causality behind experimental interpretation and providing a self-

validating framework for the characterization of 2-Allylphenol.

Molecular Structure and Analytical Overview
2-Allylphenol is a phenol derivative with an allyl group substituted at the ortho position of the

benzene ring.[1] Its molecular formula is C₉H₁₀O, corresponding to a molecular weight of

approximately 134.18 g/mol . The unique arrangement of a hydroxyl group, an aromatic ring,

and a terminal alkene gives rise to a distinct spectroscopic fingerprint, which we will explore in

detail.
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The analytical workflow for characterizing a liquid sample like 2-Allylphenol involves a multi-

technique approach to unambiguously confirm its covalent structure.

Sample: 2-Allylphenol

Spectroscopic Analysis

Data Interpretation

Liquid Sample

NMR Spectroscopy
(¹H, ¹³C)

  Acquisition

IR Spectroscopy
(ATR)

  Acquisition

Mass Spectrometry
(EI-MS)

  Acquisition

Structural Elucidation

  Proton/Carbon Framework   Functional Groups   Molecular Weight
& Fragmentation

Confirmed Identity:
2-Allylphenol

  Confirmation

Purity Assessment

  Confirmation

Click to download full resolution via product page

Caption: Analytical workflow for the structural confirmation of 2-Allylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of

atoms in an organic molecule. For 2-Allylphenol, it allows us to map the carbon and proton
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framework, confirming the ortho-substitution pattern and the integrity of the allyl group.

Experimental Rationale: The standard solvent for this analysis is deuterated chloroform

(CDCl₃), as it is an excellent solvent for 2-Allylphenol and has a well-defined residual solvent

peak that does not interfere with the analyte signals.[3][4]

¹H NMR Spectroscopy Data
The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The spectrum of 2-Allylphenol can be divided into three key

regions: the aromatic region, the olefinic region, and the aliphatic region.

Assignment
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Aromatic (4H) 7.13 - 6.78 Multiplet 4H -

Olefinic (-CH=) 5.97 Multiplet 1H -

Phenolic (-OH) 5.40 Singlet (broad) 1H -

Olefinic (=CH₂) 5.11 Multiplet 2H -

Allylic (-CH₂-) 3.38 Doublet 2H -

Data sourced

from

ChemicalBook

based on a 90

MHz spectrum in

CDCl₃.[4][5]

Expert Interpretation:

The complex multiplet between 6.78 and 7.13 ppm is characteristic of a 1,2-disubstituted

(ortho) benzene ring.

The downfield signal at 5.97 ppm corresponds to the internal proton of the allyl group, split

by both the adjacent allylic and terminal vinylic protons.
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The phenolic -OH proton at 5.40 ppm typically appears as a broad singlet due to hydrogen

bonding and chemical exchange; its position can vary with concentration and temperature.

The signals at 5.11 ppm and 3.38 ppm confirm the presence of the terminal alkene and the

allylic methylene bridge, respectively.
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Olefinic (-CH=)
5.97 ppm
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5.40 ppm

Olefinic (=CH₂)
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Allylic (-CH₂-)
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Caption: ¹H NMR assignments for 2-Allylphenol.

¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For 2-
Allylphenol, nine distinct signals are expected and observed.
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Carbon Type Chemical Shift (δ) ppm

Aromatic (C-OH) 153.2

Olefinic (-CH=) 137.1

Aromatic (CH) 130.5

Aromatic (CH) 127.8

Aromatic (C-Allyl) 124.2

Aromatic (CH) 121.2

Aromatic (CH) 116.0

Olefinic (=CH₂) 115.8

Allylic (-CH₂) 34.7

Reference data obtained from the Spectral

Database for Organic Compounds (SDBS).

Expert Interpretation:

The signal at 153.2 ppm is characteristic of a phenolic carbon atom, shifted downfield due to

the deshielding effect of the attached oxygen.

The six aromatic carbons appear between 116.0 and 153.2 ppm, consistent with a

substituted benzene ring.

The three carbons of the allyl group are clearly identified at 137.1 ppm (-CH=), 115.8 ppm

(=CH₂), and 34.7 ppm (-CH₂-). The aliphatic carbon signal is distinctly upfield, as expected.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Rationale: Attenuated Total Reflectance (ATR) is the preferred technique for a

liquid sample like 2-Allylphenol as it requires minimal sample preparation and provides high-
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quality, reproducible spectra.[1]

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

~3400 Strong, Broad O-H Stretch Phenolic -OH

~3080 Medium =C-H Stretch
Aromatic & Vinylic C-

H

~2980, 2920 Medium -C-H Stretch Allylic C-H

~1640 Medium C=C Stretch Alkene

~1600, 1485 Strong C=C Stretch Aromatic Ring

~1230 Strong C-O Stretch Phenolic C-O

~915 Strong =C-H Bend Alkene (out-of-plane)

~750 Strong C-H Bend
Ortho-disubstituted

Aromatic

Characteristic

absorption values

sourced from NIST

Chemistry WebBook

and standard IR

correlation tables.[6]

[7]

Expert Interpretation:

The most prominent feature is the broad, strong absorption band around 3400 cm⁻¹, which is

definitive proof of the hydroxyl (-OH) group.

The presence of both aromatic and vinylic C-H stretches above 3000 cm⁻¹ and aliphatic C-H

stretches below 3000 cm⁻¹ confirms the hybrid nature of the molecule.

The strong band at ~750 cm⁻¹ is a highly reliable indicator of ortho-disubstitution on a

benzene ring.
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Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the

compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint.

Experimental Rationale: Electron Ionization (EI) is a hard ionization technique that provides rich

fragmentation data, making it ideal for the structural confirmation of small organic molecules

like 2-Allylphenol. The resulting mass spectrum is highly reproducible and suitable for library

matching.[6]

The mass spectrum of 2-Allylphenol shows a prominent molecular ion peak (M⁺) at m/z = 134,

confirming its molecular weight.[4][6]

m/z Relative Intensity (%) Proposed Fragment

134 100 [C₉H₁₀O]⁺ (Molecular Ion, M⁺)

133 38.5 [M-H]⁺

119 36.3
[M-CH₃]⁺ (after

rearrangement)

115 45.9 [M-H-H₂O]⁺

107 31.7 [M-C₂H₃]⁺ (loss of vinyl)

91 73.7 [C₇H₇]⁺ (Tropylium ion)

77 62.7 [C₆H₅]⁺ (Phenyl cation)

Fragmentation data sourced

from NIST WebBook and

ChemicalBook.[4][6]

Expert Interpretation: The fragmentation is dominated by processes that lead to stable aromatic

cations. The base peak at m/z=134 corresponds to the intact molecular ion. A significant peak

at m/z=91 is characteristic of a benzyl-type rearrangement, forming the stable tropylium ion.

This fragmentation pattern provides strong corroborating evidence for the overall molecular

structure.
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Caption: Proposed EI-MS fragmentation pathway for 2-Allylphenol.

Standard Operating Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Protocol 1: NMR Sample Preparation
Place approximately 10-20 mg of the 2-Allylphenol liquid sample into a clean, dry NMR

tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

Cap the NMR tube and invert several times to ensure a homogeneous solution.

Insert the tube into the NMR spectrometer spinner and place it in the instrument.

Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.
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Protocol 2: ATR-IR Spectroscopy
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-

moistened (e.g., isopropanol) lint-free tissue.

Record a background spectrum of the clean, empty crystal.

Place a single drop of 2-Allylphenol directly onto the center of the ATR crystal.

Lower the instrument's pressure arm to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum. The instrument software will automatically ratio this against

the background spectrum.

Protocol 3: GC-MS Analysis (EI)
Prepare a dilute solution of 2-Allylphenol (e.g., 1 mg/mL) in a volatile solvent like

dichloromethane or ethyl acetate.

Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

The sample is vaporized and separated on the GC column (a standard non-polar column like

a DB-5 is suitable).

As the 2-Allylphenol elutes from the column, it enters the MS ion source where it is

bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

The mass analyzer separates the resulting ions by their mass-to-charge ratio, and the

detector records the spectrum.

Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and

unequivocal characterization of 2-Allylphenol. ¹H and ¹³C NMR confirm the carbon-hydrogen

framework and substitution pattern. IR spectroscopy verifies the presence of key functional

groups, notably the phenolic -OH and the allyl C=C bond. Finally, Mass Spectrometry confirms

the correct molecular weight and provides a characteristic fragmentation pattern consistent with
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the proposed structure. This integrated spectroscopic profile serves as a reliable reference for

researchers in quality control, synthesis validation, and further developmental studies.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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